

Physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl ethyl(1-methylbutyl)malonate
Cat. No.:	B031769

[Get Quote](#)

Core Technical Guide: Diethyl ethyl(1-methylbutyl)malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl ethyl(1-methylbutyl)malonate (CAS No. 76-72-2) is a substituted diethyl malonate ester recognized for its role as a versatile building block in advanced organic synthesis.^{[1][2]} Its molecular structure, featuring a quaternary carbon substituted with an ethyl group, a 1-methylbutyl (sec-pentyl) group, and two ethyl ester functionalities, makes it a valuable precursor for creating complex molecules with branched-chain architectures.^{[2][3]} This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and key applications relevant to the pharmaceutical and chemical industries.

Physical and Chemical Properties

The fundamental physicochemical data for **Diethyl ethyl(1-methylbutyl)malonate** are essential for its proper handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Table 1: Identifiers and Physicochemical Properties of **Diethyl ethyl(1-methylbutyl)malonate**

Identifier	Value	Reference
CAS Number	76-72-2	[4][5][6][7]
Molecular Formula	C ₁₄ H ₂₆ O ₄	[1][4][6][7]
Molecular Weight	258.35 g/mol	[4][6][8]
IUPAC Name	diethyl 2-ethyl-2-(1-methylbutyl)propanedioate	[8][9][10]
Synonyms	Ethyl(1-methylbutyl)malonic acid diethyl ester, NSC 10824	[4][5][6][7]
Appearance	Colorless to pale yellow liquid	[1][6][7]
Boiling Point	267.6 °C at 760 mmHg	[4][6]
Density	0.967 g/cm ³	[4][6]
Refractive Index	1.44	[4][6]
Flash Point	114.2 °C	[4][6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water.	[4][6][9][11]
Storage	Store in a refrigerator or at 0-8°C in a cool, dry place.	[1][4][9]

Experimental Protocols: Synthesis

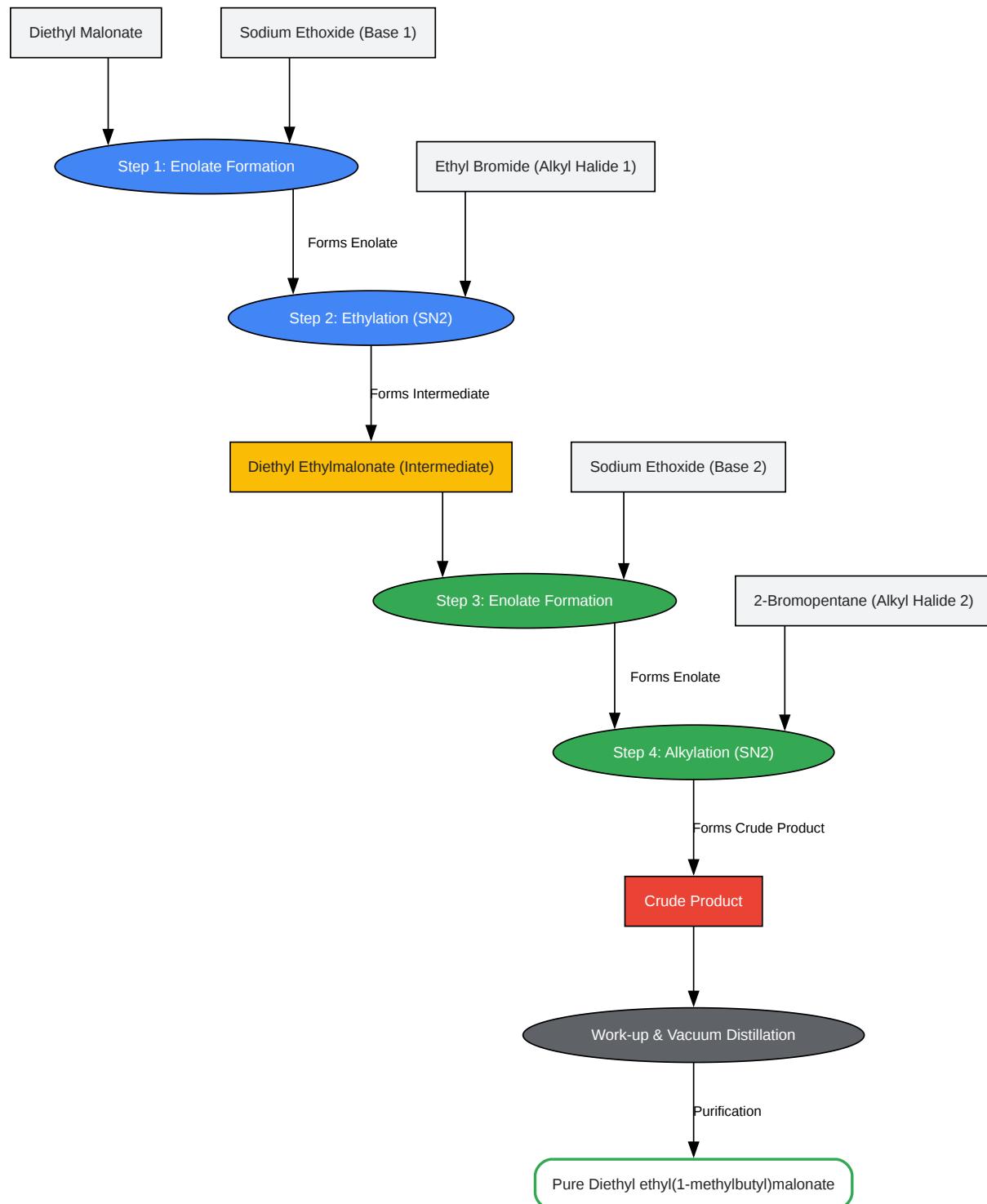
The primary route for synthesizing **Diethyl ethyl(1-methylbutyl)malonate** is the malonic ester synthesis, which involves the sequential alkylation of a malonic ester.[6][12][13] The process begins with the ethylation of diethyl malonate, followed by the introduction of the 1-methylbutyl group.

Classical Synthesis via Sequential Alkylation

This standard laboratory procedure uses sodium ethoxide as the base to deprotonate the malonic ester, forming a nucleophilic enolate that subsequently reacts with an alkyl halide.[6]

[14]

Step 1: Synthesis of Diethyl Ethylmalonate


- Preparation of Sodium Ethoxide: In a flame-dried, round-bottom flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, carefully dissolve sodium metal (1.0 eq.) in absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
- Enolate Formation: Cool the freshly prepared sodium ethoxide solution. Add diethyl malonate (1.0 eq.) dropwise with constant stirring.[6]
- Alkylation: To the resulting enolate solution, add ethyl bromide (1.05 eq.) dropwise. The reaction is exothermic and may require cooling to maintain control.[15]
- Work-up and Purification: Once the reaction is complete (monitored by TLC or GC), neutralize the mixture. Remove the ethanol via distillation. Add water to dissolve the sodium bromide byproduct and separate the organic layer. The crude diethyl ethylmalonate is then purified by vacuum distillation.[6][14]

Step 2: Synthesis of **Diethyl ethyl(1-methylbutyl)malonate**

- Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1. To this solution, add the purified diethyl ethylmalonate (1.0 eq.) from the previous step dropwise to form the corresponding enolate.[6]
- Alkylation: Add 2-bromopentane (1.05 eq.) dropwise to the enolate solution.[6] Reflux the mixture with stirring to drive the reaction to completion. The progress should be monitored by TLC or GC.
- Work-up and Final Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[14] Filter the drying agent and concentrate the solution. The final product, **Diethyl ethyl(1-methylbutyl)malonate**, is purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials or byproducts. [6][14]

Synthesis Workflow Diagram

The logical workflow for the sequential alkylation synthesis is illustrated below.

[Click to download full resolution via product page](#)

Synthesis of **Diethyl ethyl(1-methylbutyl)malonate**.

Spectroscopic Characterization

The structural confirmation of **Diethyl ethyl(1-methylbutyl)malonate** is achieved through standard spectroscopic techniques. While detailed spectra are best obtained experimentally, the expected characteristics are as follows:

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the ester groups in the region of 1730-1750 cm^{-1} . Additional bands corresponding to C-H and C-O stretching will also be present. [16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will provide detailed structural information. It is expected to show characteristic signals for the two diethyl ester groups (a triplet for the $-\text{CH}_3$ and a quartet for the $-\text{OCH}_2-$), along with distinct signals corresponding to the protons of the ethyl and the 1-methylbutyl groups attached to the alpha-carbon.[16]
 - ^{13}C NMR: The carbon NMR spectrum will display unique peaks for each carbon atom in the molecule, including the carbonyl carbons of the ester groups, the carbons of the two ethyl ester groups, and the carbons of the ethyl and 1-methylbutyl substituents.[16]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (258.35 g/mol). The fragmentation pattern would likely show characteristic losses of ethoxy groups ($-\text{OCH}_2\text{CH}_3$) and fragments corresponding to the alkyl substituents.[8][16]

Reactivity and Applications

Diethyl ethyl(1-methylbutyl)malonate is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][3][9]

- Pharmaceutical Synthesis: Its most notable application is as a direct precursor in the synthesis of barbiturates.[6] Through a condensation reaction with urea in the presence of a

strong base like sodium ethoxide, it forms the barbiturate ring structure.[6][17] This makes it a critical intermediate for producing certain sedative and anticonvulsant drugs.

- Agrochemicals: The compound is utilized in the formulation of effective crop protection agents.[1]
- Flavor and Fragrance: Due to its ester nature, it is reported to have a fruity odor and finds use as a flavoring agent or fragrance component in cosmetics and other scented products.[1][7][9]
- Advanced Synthesis: The molecule serves as a building block for creating complex structures through reactions like hydrolysis, further alkylation, and condensation.[3][5] Its chiral center also makes it a candidate for asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for developing stereospecific drugs.[5][18]
- Polymer Science: Derivatives of this compound can be used in the synthesis of specialty polymers, potentially enhancing material properties like thermal stability.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl ethyl(1-methylbutyl)malonate | RUO [benchchem.com]
- 3. nbinno.com [nbino.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 76-72-2: 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propaned... [cymitquimica.com]
- 8. Diethyl ethyl(1-methylbutyl)malonate | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]
- 10. Buy Online CAS Number 76-72-2 - TRC - Diethyl Ethyl(1-methylbutyl)malonate | LGC Standards [lgcstandards.com]
- 11. chembk.com [chembk.com]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031769#physical-and-chemical-properties-of-diethyl-ethyl-1-methylbutyl-malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com